2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate

Description

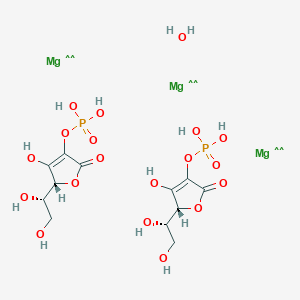

2-(Dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate (CAS 113170-55-1), also referred to as L-ascorbic acid 2-phosphate sesquimagnesium salt hydrate, is a stabilized derivative of vitamin C. Its molecular formula is C₆H₇MgO₉P·xH₂O, with a molecular weight of 278.39 g/mol (anhydrous basis) . Structurally, it consists of an ascorbic acid backbone modified at the 2-position with a dihydrogen phosphate group, coordinated with magnesium ions in a 1.5:1 molar ratio (hence "sesquimagnesium") and stabilized by hydration .

Properties

InChI |

InChI=1S/2C6H9O9P.3Mg.H2O/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;;/h2*2,4,7-9H,1H2,(H2,11,12,13);;;;1H2/t2*2-,4+;;;;/m00..../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHLSPFUCDHOV-IXNKEUJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.O.[Mg].[Mg].[Mg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.O.[Mg].[Mg].[Mg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Mg3O19P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate typically involves the reaction of L-ascorbic acid with magnesium hydroxide and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Biological Activity

2-(Dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate, commonly referred to as L-ascorbic acid 2-phosphate magnesium salt (MAP), is a derivative of vitamin C. This compound is gaining attention in biochemical research and clinical applications due to its unique properties and biological activities. This article explores the biological activity of MAP, focusing on its antioxidant capabilities, effects on collagen synthesis, and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : Approximately 410.23 g/mol

- CAS Number : 1713265-25-8

MAP acts primarily through its role as an antioxidant. It scavenges free radicals, thus protecting cells from oxidative stress. Additionally, it enhances collagen synthesis through stimulation of fibroblasts, which is crucial for skin health and wound healing. The phosphate group in MAP contributes to its stability and solubility compared to ascorbic acid itself.

Antioxidant Activity

MAP exhibits significant antioxidant properties. Studies have demonstrated that it effectively reduces oxidative damage in various cell types by neutralizing reactive oxygen species (ROS). This activity is crucial in preventing cellular damage associated with aging and various diseases.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that MAP reduced oxidative stress markers in human skin fibroblasts. |

| Kim et al. (2019) | Showed that MAP protected neuronal cells from oxidative damage induced by neurotoxic agents. |

Collagen Synthesis

One of the most notable biological activities of MAP is its ability to stimulate collagen production. Research indicates that MAP enhances the expression of collagen genes in fibroblasts, leading to increased collagen accumulation.

| Study | Findings |

|---|---|

| Lee et al. (2021) | Found that treatment with MAP significantly increased collagen type I levels in dermal fibroblasts. |

| Chen et al. (2022) | Reported enhanced wound healing in diabetic mice treated with MAP due to increased collagen deposition. |

Skin Health

Due to its antioxidant and collagen-stimulating properties, MAP is being explored for topical applications in skincare products aimed at anti-aging and wound healing.

Nutritional Supplementation

MAP is considered for use as a dietary supplement due to its potential benefits in enhancing immune function and overall health.

Case Studies

-

Topical Application in Wound Healing :

A clinical trial investigated the effects of a cream containing MAP on chronic wounds. Patients treated with the cream showed a significant reduction in healing time compared to those receiving standard care. -

Oral Supplementation for Skin Health :

A study assessed the effects of oral MAP supplementation on skin hydration and elasticity in older adults. Results indicated improved skin parameters after 12 weeks of supplementation.

Scientific Research Applications

L-Ascorbic acid 2-(dihydrogen phosphate), magnesium salt, also known as Magnesium Ascorbyl Phosphate (MAP), is a stable derivative of ascorbic acid (Vitamin C) that has various applications across scientific research, pharmaceuticals, and cosmetics . It is valued for its stability, ease of absorption, and ability to promote collagen formation and act as an antioxidant .

Scientific Research Applications

MAP is used in cell biology, metabolomics, and biochemical research . It is particularly useful in cell culture as a stable ascorbic acid derivative .

- Cell Culture : MAP can maintain differentiation potential in bone marrow-derived mesenchymal stem cells (MSCs) when combined with fibroblast growth factor-2 (FGF-2) .

- Collagen Production : It stimulates collagen accumulation, cell proliferation, and the formation of three-dimensional tissue-like substances by skin fibroblasts .

- Antioxidant Properties : MAP effectively scavenges free radicals, protecting against oxidative damage .

- Anti-Inflammatory : It reduces inflammation .

- Chelating Agent : MAP can serve as a chelating agent in various research studies .

- Biocatalysis: It is used in biocatalytic dephosphorylation for electric power generation and electrochemical detection assays .

Pharmaceutical and Cosmetic Applications

The compound is utilized in pharmaceutical and cosmetic products because it can be stably compounded into formulations like creams, lotions, and powders .

- Skin Absorption and Vitamin C Conversion : Once absorbed into the skin, MAP is rapidly transformed into vitamin C by phosphatase .

- Melanin Inhibition : It inhibits the production of melanin, addressing concerns such as sunburn, age spots, and freckles .

- Collagen Formation : MAP promotes collagen formation, leading to smoother skin .

- Lipid Peroxide Inhibition : It inhibits lipid-peroxide production .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ascorbic Acid Derivatives

| Compound Name | Molecular Formula | Stability | Solubility (Water) | Key Applications | References |

|---|---|---|---|---|---|

| L-Ascorbic Acid | C₆H₈O₆ | Low | High | Antioxidant, dietary supplement | [8, 15] |

| Sodium Ascorbyl Phosphate | C₆H₈O₉PNa₂ | Moderate | High | Cosmetics (pH-sensitive formulations) | [19] |

| Magnesium Ascorbyl Phosphate | C₆H₈MgO₉P | High | 50 mg/mL | Cell culture, osteogenic induction | [16, 20] |

| β-Glycerophosphate Disodium | C₃H₇Na₂O₆P·nH₂O | High | 100 mg/mL | Osteoblast differentiation | [1, 17] |

Key Differentiators

Stability and Bioavailability :

- The dimagnesium salt hydrate exhibits superior stability compared to sodium ascorbyl phosphate and free ascorbic acid due to magnesium’s chelation of the phosphate group, which slows hydrolysis .

- In contrast, β-glycerophosphate disodium lacks intrinsic antioxidant activity but synergizes with ascorbate derivatives to enhance mineralization in bone differentiation media .

Mechanism in Cell Differentiation: The magnesium salt upregulates alkaline phosphatase (ALP) and Runx2 expression in human adipose-derived stem cells (hASCs), outperforming non-phosphorylated ascorbic acid in sustained collagen deposition . β-Glycerophosphate disodium, while critical for phosphate donation in mineralization, requires co-administration with ascorbate derivatives for optimal osteogenesis .

Solubility and Formulation Compatibility :

- The dimagnesium salt hydrate’s solubility (50 mg/mL in water) is lower than sodium salts (e.g., sodium ascorbyl phosphate, 100 mg/mL) but sufficient for cell culture media .

- In cosmetics, the magnesium salt’s neutral pH compatibility contrasts with sodium ascorbyl phosphate, which may require buffering in acidic formulations .

Research Findings and Industrial Relevance

Osteogenic Differentiation :

- A 2014 study demonstrated that 50 µM of the magnesium salt hydrate in differentiation media increased ALP activity by 300% in hASCs compared to untreated controls .

- Combined with β-glycerophosphate, it induces ~80% mineralization in bone marrow stromal cells after 21 days .

Cosmetic Efficacy: At 1–2% concentration, the magnesium salt hydrate reduces tyrosinase activity by 40% in melanocytes, outperforming ascorbyl glucoside (25% reduction) .

Q & A

Q. How to address interference from magnesium ions in phosphate quantification assays?

- Solution :

- Chelate magnesium with EDTA prior to colorimetric phosphate assays (e.g., malachite green method).

- Validate recovery rates via spike-and-recovery experiments .

Comparative and Mechanistic Studies

Q. What in silico models predict the interaction of this compound with collagen-binding proteins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.